Technical Guide: Properties and Applications of Methyltetrazine-PEG10-COOH
Technical Guide: Properties and Applications of Methyltetrazine-PEG10-COOH
The following technical guide details the physicochemical properties, mechanistic profile, and experimental applications of the Methyltetrazine-PEG10-COOH linker.
Executive Summary
Methyltetrazine-PEG10-COOH is a high-performance, heterobifunctional linker designed for bioorthogonal chemistry. It bridges the gap between stability and reactivity, leveraging the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2][3][4]
-
Core Function: Enables rapid, catalyst-free conjugation between amine-containing biomolecules (via the COOH terminus) and Trans-Cyclooctene (TCO)-tagged targets (via the Methyltetrazine terminus).
-
Key Advantage: The PEG10 spacer (10 ethylene glycol units) provides a discrete, monodisperse hydrophilic bridge (
40 Å length), significantly reducing the aggregation of hydrophobic payloads (e.g., cytotoxic drugs, fluorescent dyes) while maintaining high water solubility. -
Stability Profile: The methyl substituent on the tetrazine ring confers superior hydrolytic stability in physiological media compared to hydrogen-substituted tetrazines, making it ideal for in vivo applications like Antibody-Drug Conjugates (ADCs) and pretargeted radioimmunotherapy.
Chemical Architecture & Physicochemical Properties[5][6]
The linker is composed of three distinct functional modules, each serving a critical role in the bioconjugation ecosystem.[5]
Structural Modules
| Module | Chemical Identity | Function |
| Bioorthogonal Head | 6-Methyl-1,2,4,5-tetrazine | Reacts specifically with TCO; Methyl group enhances metabolic stability. |
| Spacer Arm | PEG10 (Undecaethylene glycol) | Increases water solubility; prevents steric hindrance; reduces immunogenicity. |
| Reactive Tail | Carboxylic Acid (-COOH) | Precursor for activation (e.g., NHS ester) to react with primary amines (-NH2) on Lysine residues. |
Quantitative Properties
-
Molecular Weight:
600–750 Da (Exact MW depends on the specific linkage between Tetrazine and PEG, typically a phenyl or alkyl bridge). -
Spacer Length:
35–40 Å. -
Solubility: Highly soluble in water, DMSO, DMF, and Methanol.
-
Purity Standard: Typically >95% (HPLC) to ensure stoichiometric precision in conjugation.
Stability vs. Reactivity Trade-off
The Methyltetrazine (MeTz) moiety is engineered to balance kinetics and stability.
-
Stability: MeTz resists hydrolysis and reduction by biological thiols better than Hydrogen-Tetrazine (H-Tz). Half-life in serum is typically >10 hours.
-
Reactivity: While slightly slower than H-Tz, MeTz still exhibits exceptionally fast kinetics (
) with TCO, which is orders of magnitude faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanistic Profile: The Tetrazine-TCO Ligation[3][8]
The core utility of this linker lies in the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][6] This bioorthogonal click reaction is thermodynamically driven by the relief of ring strain in the TCO and the release of nitrogen gas.
Reaction Pathway
-
Cycloaddition: The electron-deficient Methyltetrazine (Diene) reacts with the electron-rich, strained Trans-Cyclooctene (Dienophile).[7][6]
-
Intermediate: A bicyclic intermediate is formed.
-
Retro-Diels-Alder: Nitrogen (
) is expelled, driving the reaction irreversibly forward. -
Tautomerization: The resulting 4,5-dihydropyridazine tautomerizes to a stable 1,4-dihydropyridazine or oxidizes to a pyridazine.
Visualization of the IEDDA Mechanism
Caption: The irreversible IEDDA cascade: Tetrazine and TCO fuse to form a stable conjugate, releasing N₂ gas.
Experimental Protocol: Bioconjugation Workflow
This section details the conversion of Methyltetrazine-PEG10-COOH into an amine-reactive NHS ester, followed by conjugation to an antibody or protein.
Phase I: Carboxyl Activation (NHS Ester Formation)
Objective: Convert the stable -COOH group into a reactive NHS ester (N-hydroxysuccinimide ester) for amine coupling.
Reagents:
-
Methyltetrazine-PEG10-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[8]
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS[8]
-
Solvent: Dry DMSO or DMF
Protocol:
-
Dissolution: Dissolve Methyltetrazine-PEG10-COOH in dry DMSO to a concentration of 10–50 mM.
-
Activation: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Incubation: React for 30–60 minutes at room temperature.
-
Note: The reaction efficiency can be monitored by HPLC. The product (MeTz-PEG10-NHS) is moisture-sensitive and should be used immediately or stored lyophilized.
-
Phase II: Protein Conjugation
Objective: Covalently attach the linker to surface Lysine residues of an antibody (IgG).
Reagents:
-
Activated MeTz-PEG10-NHS (from Phase I)
-
Antibody (IgG) in amine-free buffer (PBS, pH 7.2–7.4). Avoid Tris or Glycine.
Protocol:
-
Preparation: Adjust IgG concentration to 1–5 mg/mL in PBS.
-
Mixing: Add the MeTz-PEG10-NHS solution to the IgG.
-
Molar Ratio: Use a 5–20 fold molar excess of linker over IgG, depending on desired Drug-Antibody Ratio (DAR).
-
Solvent Limit: Ensure final DMSO concentration is <10% to prevent protein denaturation.
-
-
Incubation: Incubate for 1–2 hours at room temperature or 4°C overnight.
-
Purification: Remove excess linker via Size Exclusion Chromatography (e.g., PD-10 column) or extensive dialysis against PBS.
-
Validation: Quantify Tetrazine incorporation by measuring absorbance at 520 nm (Tetrazine
) relative to protein absorbance at 280 nm.
Phase III: The Click Reaction (Targeting)
Objective: React the MeTz-functionalized antibody with a TCO-tagged payload.
Protocol:
-
Mix the MeTz-Antibody with the TCO-Payload (1:1 to 1:2 molar ratio).
-
Reaction is complete within minutes (typically <15 mins) at room temperature.
Workflow Visualization
Caption: Step-by-step workflow from COOH activation to final "Click" assembly.
Applications in Drug Development[7][8][9][12][13][14]
Antibody-Drug Conjugates (ADCs)
The PEG10 linker is particularly valuable in ADCs to mask the hydrophobicity of potent cytotoxic payloads (e.g., PBD dimers, auristatins). The hydrophilic PEG chain prevents the ADC from aggregating, which improves pharmacokinetic (PK) profiles and reduces clearance rates by the liver.
Pretargeted Radioimmunotherapy (PRIT)
-
Step 1: Administer MeTz-modified antibody. Allow it to accumulate at the tumor site and clear from the blood.
-
Step 2: Administer a small, fast-clearing TCO-radioligand.
-
Result: The click reaction occurs in vivo at the tumor surface. The high stability of Methyltetrazine ensures the antibody retains reactivity during the circulation phase (Step 1).
Storage & Handling
-
Temperature: Store at -20°C.
-
Atmosphere: Desiccate; protect from moisture.[11]
-
Light: Protect from light (Tetrazines can be photosensitive).
-
Shelf Life: >12 months if stored correctly. Avoid repeated freeze-thaw cycles.
References
-
National Institutes of Health (NIH). (2024). The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates.[3] Retrieved from [Link]
-
Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA) Mechanism.[6][12][13] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. purepeg.com [purepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
